5-Methoxysterigmatocystin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

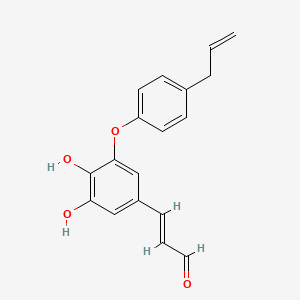

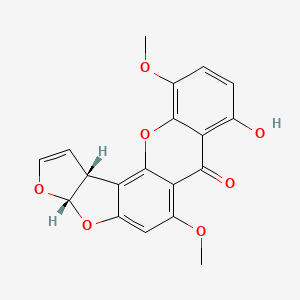

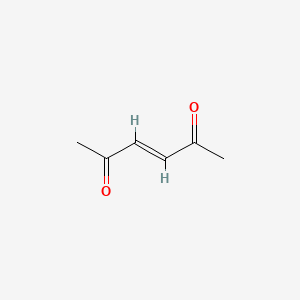

5-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties. This compound has garnered significant attention due to its potential implications in various fields of scientific research, including toxicology, pharmacology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxysterigmatocystin can be synthesized through microbial fermentation. The mycotoxin is isolated from the mycelium of Aspergillus species. The fermentation process involves cultivating the fungus under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its toxic nature and limited commercial applications. the compound can be produced in laboratory settings for research purposes using the aforementioned microbial fermentation methods .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and potential modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

5-Methoxysterigmatocystin has several scientific research applications, including:

Toxicology: The compound is studied for its cytotoxic and genotoxic effects on various cell lines, such as A549 and HepG2 cells.

Pharmacology: Research on this compound includes its potential antitumor activity.

Environmental Science: The presence of this compound in indoor environments, particularly in damp areas, is of concern due to its potential health risks.

Mechanism of Action

5-Methoxysterigmatocystin exerts its effects primarily through the induction of DNA damage. It causes both single and double-strand breaks in DNA, leading to the activation of checkpoint proteins such as Chk2. This activation results in cell cycle arrest and, in some cases, apoptosis. The compound’s genotoxicity is attributed to its ability to interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Sterigmatocystin: Structurally similar to 5-Methoxysterigmatocystin, sterigmatocystin also exhibits cytotoxic and genotoxic properties.

Aflatoxins: These mycotoxins are chemically related to sterigmatocystin and this compound and are known for their potent carcinogenic effects.

Versicolorin A: Another related compound, versicolorin A, shares structural similarities and is produced by Aspergillus species.

Uniqueness: this compound is unique due to its specific methoxy group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other related mycotoxins and contributes to its distinct toxicological profile .

Properties

Molecular Formula |

C19H14O7 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

InChI |

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m1/s1 |

InChI Key |

VVRUNWFPOWIBDY-YLVJLNSGSA-N |

Isomeric SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@H]5C=CO[C@H]5O4)OC |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |

Synonyms |

5-methoxysterigmatocystin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)

![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)

![1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1234158.png)